

Meliadubin B: A Comprehensive Technical Guide on its Natural Source, Distribution, and Isolation

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Compound of Interest

Compound Name: Meliadubin B

Cat. No.: B12390448

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Abstract

Meliadubin B, a naturally occurring 2,3-seco-tirucallane triterpenoid, has garnered significant interest within the scientific community for its potent anti-inflammatory and antifungal properties. This technical guide provides an in-depth overview of the natural source, distribution, and isolation of **Meliadubin B**, with a focus on quantitative data and detailed experimental protocols. Furthermore, this document presents visualizations of the isolation workflow and a proposed biosynthetic pathway to aid in research and development efforts.

Natural Source and Distribution

Meliadubin B is exclusively isolated from the bark of *Melia dubia* Cav., a deciduous tree belonging to the Meliaceae family.^{[1][2][3]} This tree is predominantly found in South and Southeast Asia, including countries like India, Myanmar, and Thailand. While other parts of the *Melia dubia* tree contain various phytochemicals, current scientific literature points to the bark as the primary source of **Meliadubin B**.

Quantitative analysis of **Meliadubin B** distribution within different tissues of *Melia dubia* has not been extensively reported. However, the isolation studies focus solely on the bark, suggesting it is the most abundant source. Further research is warranted to quantify the concentration of **Meliadubin B** in other parts of the plant, such as the leaves, roots, and seeds, to provide a complete distribution profile.

Quantitative Data

The bioactivity of **Meliadubin B** has been quantified in several key studies. This data is crucial for understanding its therapeutic potential and for comparative analysis in drug development.

Parameter	Value	Assay	Organism/Cell Line	Reference
Anti-inflammatory Activity				
EC ₅₀ (Superoxide Anion Generation)	5.54 ± 0.36 µM	fMLP/CB-induced superoxide anion generation	Human neutrophils	[1][2][3]
Antifungal Activity				
IC ₅₀	182.50 ± 18.27 µM	Mycelial growth inhibition	Magnaporthe oryzae	[1][3]

Experimental Protocols

The following is a detailed methodology for the isolation and purification of **Meliadubin B** from the bark of *Melia dubia*, as adapted from the primary literature.

Plant Material

Dried bark of *Melia dubia* Cav. is used as the starting material.

Extraction and Fractionation

- The dried bark is powdered and extracted with methanol (MeOH) at room temperature.
- The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.

- The crude extract is then suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
- The EtOAc-soluble fraction is the primary source for the isolation of **Meliadubin B**.

Chromatographic Purification

- Silica Gel Column Chromatography: The EtOAc-soluble fraction is subjected to open column chromatography on silica gel. The column is eluted with a gradient of n-hexane and acetone.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing **Meliadubin B**, as identified by Thin Layer Chromatography (TLC), are further purified by preparative HPLC. A C18 column is typically used with a mobile phase of acetonitrile and water.

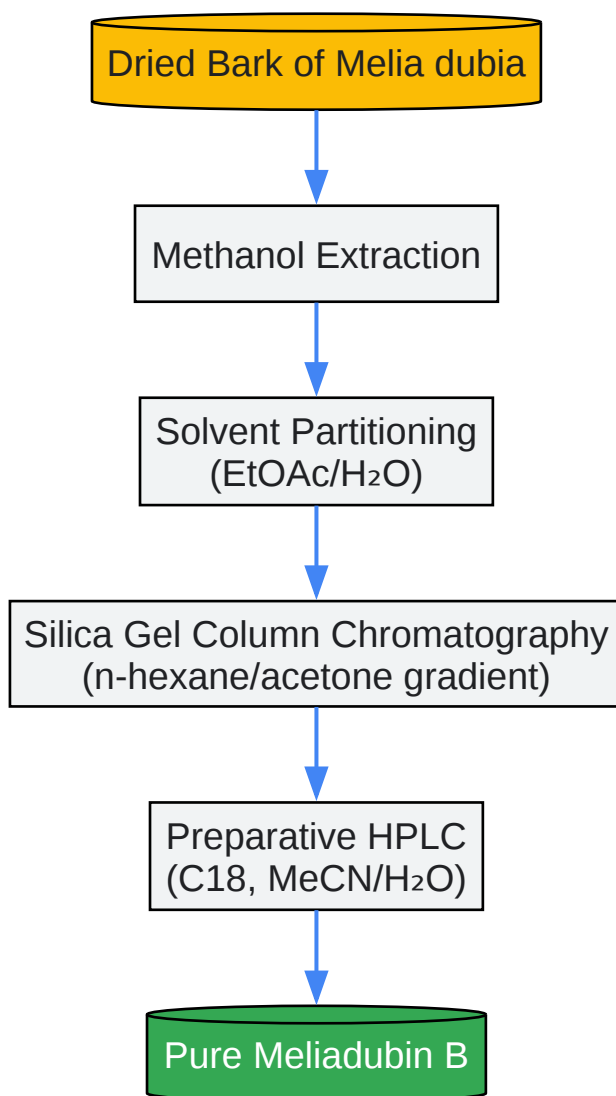
Structure Elucidation

The structure of the purified **Meliadubin B** is confirmed using various spectroscopic techniques, including:

- ^1H Nuclear Magnetic Resonance (NMR)
- ^{13}C NMR
- Heteronuclear Single Quantum Coherence (HSQC)
- Heteronuclear Multiple Bond Correlation (HMBC)
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Visualizations

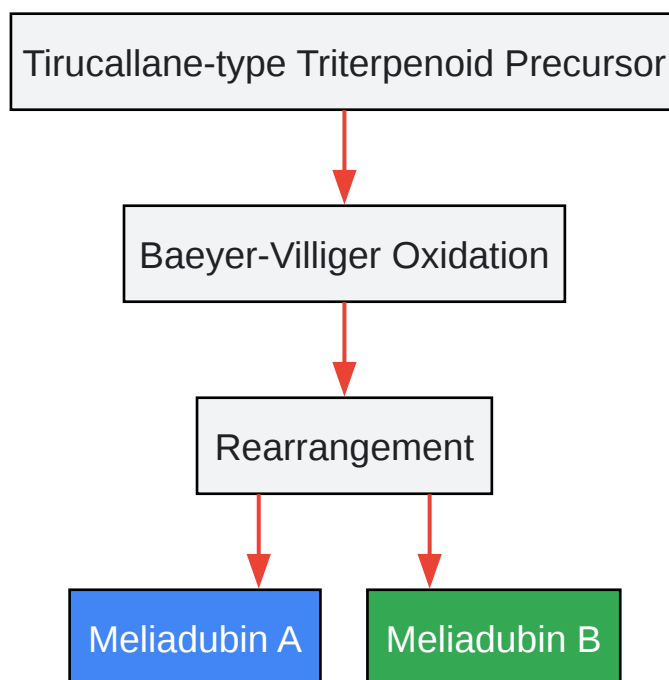
Experimental Workflow for Meliadubin B Isolation



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Caption: Isolation and purification workflow of **Meliadubin B** from Melia dubia bark.

Proposed Biosynthetic Pathway of Meliadubins A and B



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Caption: A plausible biosynthetic pathway for Meliadubins A and B.

Conclusion

Meliadubin B, sourced from the bark of *Melia dubia*, demonstrates significant potential as a lead compound for the development of novel anti-inflammatory and antifungal agents. This guide provides a comprehensive foundation for researchers by consolidating the available quantitative data and detailing the experimental protocols for its isolation. The visualized workflows offer a clear and concise representation of the key processes involved. Further research into the quantitative distribution of **Meliadubin B** in *Melia dubia* and the elucidation of its specific signaling pathways will be crucial for advancing its therapeutic applications.

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